1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone
Overview
Description
1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of energetic materials , suggesting that its targets might be related to energy production or release.
Mode of Action
The mode of action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone involves its interaction with other compounds during synthesis. For instance, it reacts with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction leads to the formation of aminofurazan, which can be further transformed into nitro, azo, and methylene dinitramine substituted furazans .
Pharmacokinetics
It’s known that the compound is thermally stable, with decomposition onset temperatures ranging from 147 to 228°c . This suggests that it may have high stability and potentially slow metabolism.
Result of Action
The result of the action of this compound is the production of energetic materials with high enthalpies of formation, acceptable densities, and optimal oxygen balance . These materials are estimated as potential components of solid composite propellants .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For instance, its reaction with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide requires the presence of dibromisocyanuric acid . Additionally, it’s known that the compound is thermally stable, suggesting that it can withstand high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents. One common method includes the reaction with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction is followed by the removal of the trifluoroacetyl protecting group to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-one.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone: An intermediate in the production of fluconazole.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Energetic materials with similar structural features.
Uniqueness
1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is unique due to its specific combination of a nitro group and a triazole ring, which imparts distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(3-nitro-1,2,4-triazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLHAUYFVFQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362550 | |
Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60728-89-4 | |
Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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